molecular formula C24H28N4O2 B2912536 N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 942884-83-5

N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B2912536
CAS No.: 942884-83-5
M. Wt: 404.514
InChI Key: XDXILUKEGYKLHP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a heterocyclic compound featuring a benzimidazole core substituted with a 5-oxopyrrolidin-3-yl group at the 2-position and an N,N-diethyl acetamide moiety at the 1-position. The 2-methylphenyl group attached to the pyrrolidinone ring introduces steric and electronic modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2-[2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-4-26(5-2)23(30)16-28-21-13-9-7-11-19(21)25-24(28)18-14-22(29)27(15-18)20-12-8-6-10-17(20)3/h6-13,18H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXILUKEGYKLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrrolidinone moiety: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone derivative, often under basic conditions.

    Attachment of the diethylacetamide group: The final step involves the acylation of the intermediate with diethylacetamide, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Analogs in exhibit moderate yields (53–67%), suggesting challenges in introducing bulky substituents like pyrrolidinone and aryl groups . The target compound’s synthesis may face similar hurdles.
  • Thermal Stability : Compound 14 decomposes at 204°C, while Compound 12 melts at 194–195°C, indicating that acetamide derivatives with aromatic substituents generally exhibit high thermal stability .

Spectroscopic and Analytical Comparisons

  • Mass Spectrometry : The target compound’s molecular weight can be inferred from analogs in (e.g., Compound 12: m/z 418; Compound 14: m/z 442). The N,N-diethyl group likely increases molecular weight compared to hydrazide or pyrrole derivatives.
  • NMR Signatures: Benzimidazole protons typically resonate at δ 7.2–8.5 ppm, while pyrrolidinone carbonyls appear near δ 170–175 ppm in $^{13}\text{C}$ NMR .

Biological Activity

N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by a unique structure that includes both a benzodiazole moiety and a pyrrolidine ring, has garnered interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Enzyme Inhibition

This compound has shown promising activity as an inhibitor of specific enzymes involved in cellular processes. For instance, similar compounds have been reported to inhibit 8-oxo-guanine DNA glycosylase , an enzyme crucial for DNA repair mechanisms. This suggests potential applications in cancer therapy and other diseases where DNA repair is compromised.

Anti-inflammatory and Anti-cancer Properties

Derivatives of benzodiazoles, including this compound, are known for their anti-inflammatory and anti-cancer properties. Research indicates that compounds with similar structural features may exhibit significant therapeutic effects against various types of cancer and inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against other related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(4-methylphenyl)-5-hydroxypyrrolidinPyrrolidine ringAntioxidant propertiesHydroxyl group enhances solubility
4-(2-chloroanilino)-benzimidazoleBenzimidazole coreAnticancer activityChlorine substitution increases potency
5-(pyridinyl)-benzimidazoleBenzimidazole core with pyridineAnti-inflammatory effectsPyridine enhances interaction with receptors

The dual functionality from both the benzodiazole and pyrrolidine components in this compound allows for diverse biological interactions, potentially enhancing its therapeutic efficacy compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-y]-1H-benzodiazol-1-y}acetamide:

  • In vitro Studies : Research demonstrated that compounds with similar structures exhibit high affinity for various biological targets, including receptors involved in pain modulation and inflammation .
  • Animal Models : In vivo experiments have shown that derivatives can significantly reduce tumor growth in animal models, indicating their potential as anti-cancer agents .
  • Mechanistic Insights : Molecular docking studies reveal the binding modes of these compounds with target proteins, providing insights into their mechanisms of action and guiding future drug design efforts .

Q & A

Q. What are the standard synthetic routes for N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example:
  • Step 1 : Condensation of substituted benzimidazole precursors with pyrrolidinone derivatives under reflux conditions (acetic acid, NaHSO4-SiO2 catalyst, 80°C) .
  • Step 2 : Acetamide functionalization via nucleophilic substitution or coupling reactions, monitored by TLC for completion .
  • Optimization : Yields (53–67%) depend on solvent polarity, reaction time, and catalyst loading. Recrystallization (methanol/water) improves purity .

Table 1 : Representative Synthesis Data

Compound TypeYield (%)Melting Point (°C)Key Characterization Techniques
Benzimidazole-pyrrolidinone53–67138–204 (dec.)¹H/¹³C NMR, IR, MS

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzimidazole NH, pyrrolidinone carbonyl) and carbon backbone. For example, a singlet at δ 2.1 ppm confirms diethylacetamide CH3 groups .
  • IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹ for pyrrolidinone/acetamide) and benzimidazole C=N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 418–442 via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for benzimidazole-acetamide hybrids?

  • Methodological Answer :
  • Catalyst Selection : Piperidine in ethanol enhances condensation efficiency at 0–5°C, reducing side reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction purification .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) stabilize reactive intermediates, while reflux accelerates coupling steps .

Q. How can structural ambiguities in NMR data be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., diastereotopic protons in pyrrolidinone) .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related pyrazole derivatives .
  • Computational Validation : DFT-calculated chemical shifts (e.g., using Gaussian) cross-validate experimental NMR assignments .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • PASS Program : Predicts anti-inflammatory or kinase inhibition potential based on structural analogs .
  • Molecular Docking : Targets specific receptors (e.g., COX-2 or EGFR) using AutoDock Vina. For example, benzimidazole moieties show strong π-π stacking with active-site residues .

Data Contradiction Analysis

Q. How should conflicting melting points or spectral data be addressed?

  • Methodological Answer :
  • Purity Verification : Recrystallize in methanol/water (1:1) to remove impurities affecting melting points .
  • Cross-Technique Validation : Combine IR (carbonyl confirmation) with ¹³C NMR (quaternary carbon analysis) to resolve discrepancies in substituent positioning .
  • Batch Comparison : Replicate syntheses under identical conditions to identify outlier data (e.g., 65% vs. 53% yields due to solvent purity) .

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